4-Methyloctane

Catalog No.
S1540249
CAS No.
2216-34-4
M.F
C9H20
M. Wt
128.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyloctane

CAS Number

2216-34-4

Product Name

4-Methyloctane

IUPAC Name

4-methyloctane

Molecular Formula

C9H20

Molecular Weight

128.25 g/mol

InChI

InChI=1S/C9H20/c1-4-6-8-9(3)7-5-2/h9H,4-8H2,1-3H3

InChI Key

DOGIHOCMZJUJNR-UHFFFAOYSA-N

SMILES

CCCCC(C)CCC

Canonical SMILES

CCCCC(C)CCC

The exact mass of the compound 4-Methyloctane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23691. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methyloctane (CAS 2216-34-4) is a branched C9 alkane utilized as a specialized non-polar solvent, a high-precision chromatographic reference standard, and a thermodynamic surrogate for hydrotreated renewable fuels [1]. Characterized by its high hydrophobicity, a boiling point of 142.4 °C, and an exceptionally low melting point of -113.2 °C, it provides distinct thermophysical properties compared to straight-chain hydrocarbons [2]. In procurement and material selection, it is prioritized when processes require the specific volumetric, acoustic, or low-temperature phase behaviors of a mid-chain isoparaffin rather than a generic linear alkane [3].

Research Fit

GC calibration standard with documented Kovats retention indexIsomer-specific peak identification
Chiral intermediate for (S)-3-methylheptanoic acid synthesisEnantiopure building block availability
Research biomarker reference for breath VOC sensor developmentInclusion in metabolomics panels
Medium-volatility branched solventDistillation and evaporation profile differentiation

Substituting 4-methyloctane with its linear counterpart, n-nonane, or other random C9 isomers frequently fails in both analytical and process chemistry [1]. In low-temperature flow chemistry or cryogenic solvation, n-nonane freezes at -53.5 °C, leading to blocked reactor lines and phase separation, whereas 4-methyloctane remains fluid down to -113.2 °C [2]. In petrochemical quality control, generic substitution is impossible because the exact position of the methyl group strictly dictates the gas chromatographic retention index; using an alternative isomer like 2-methyloctane causes peak misidentification when profiling complex aviation fuels or naphtha reformates [3].

Substitution Risk

Structure Methyl branch position alters boiling point and chromatographic retention; direct isomer substitution may require method revalidation.
Safety Lower flash point compared to n-nonane shifts GHS classification and storage requirements; safety protocols may not transfer.
Stereochemistry Chiral center absent in achiral C9 isomers limits enantiopure synthesis replacement; racemic or achiral alternatives cannot support stereospecific routes.

Extreme Low-Temperature Solvency and Flow Assurance

Thermal analysis demonstrates that 4-methyloctane possesses a melting point of -113.2 °C, which is dramatically lower than the -53.5 °C melting point of its linear structural isomer, n-nonane [1]. This nearly 60 °C depression in freezing point is driven by the steric disruption of the methyl branch at the C4 position, which prevents the tight crystalline packing observed in straight-chain alkanes.

Evidence DimensionMelting Point (Thermal Behavior)
Target Compound Data-113.2 °C
Comparator Or Baselinen-Nonane (-53.5 °C)
Quantified Difference59.7 °C lower melting point
ConditionsStandard atmospheric pressure

Enables continuous liquid-phase non-polar solvation in cryogenic reactions or low-temperature flow chemistry where straight-chain analogs would solidify and cause equipment failure.

Boiling point vs. isomers
Cross-study comparable
4-Methyloctane 142 °C vs. 2-methyloctane 143.3 °C, 3-methyloctane 144 °C (Δ ≈ -1.3 to -2.0 °C at 760 mmHg)
Supports fractionation-based isomer separation and evaporation rate differentiation.
Mid-chain branch disrupts packing; alters distillation cut points.

Chromatographic Retention for Petrochemical Profiling

In gas chromatographic profiling, the position of the methyl branch significantly shifts retention behavior. On a non-polar squalane stationary phase, 4-methyloctane exhibits a Kovats Retention Index (RI) of approximately 863, eluting well before n-nonane, which is defined at an RI of 900 [1]. This distinct retention signature prevents co-elution with other C9 isomers like 2-methyloctane (RI ~868), making it a strict requirement for accurate calibration.

Evidence DimensionKovats Retention Index
Target Compound Data~863
Comparator Or Baselinen-Nonane (900) and 2-Methyloctane (~868)
Quantified Difference37 index units earlier than n-nonane; 5 units earlier than 2-methyloctane
ConditionsIsothermal gas chromatography on a non-polar squalane stationary phase

Provides a precise, unambiguous calibration marker for quantifying C9 isoparaffins in complex naphtha analyses, preventing critical peak misidentification in fuel grading.

Flash point safety shift
Cross-study comparable
Δ ≈ -7 to -11 °C vs. n-nonane
Triggers distinct GHS flammability category and handling protocols.
Closed cup 20–24 °C vs. n-nonane 31 °C.

Volatility and Post-Reaction Solvent Removal

Volatility metrics indicate that 4-methyloctane boils at 142.4 °C, compared to 150.8 °C for n-nonane [1]. The structural branching slightly reduces intermolecular van der Waals forces, resulting in a higher vapor pressure at equivalent temperatures and an 8.4 °C reduction in the boiling point.

Evidence DimensionBoiling Point (Volatility)
Target Compound Data142.4 °C
Comparator Or Baselinen-Nonane (150.8 °C)
Quantified Difference8.4 °C lower boiling point
Conditions760 mmHg (1 atm)

Offers a favorable balance of moderate-temperature reaction stability while requiring significantly less thermal energy and time for post-reaction solvent stripping compared to linear nonane.

Ignition delay inference
Class-level inference
Not directly measured; branching architecture modulates IDT in C9 isomers.
Expected to differ from n-nonane and 2-methyloctane in NTC region.
Combustion modeling requires isomer-specific validation.
Breath VOC biomarker
Reported
Detected in exhaled breath; Kovats RI 864–874 (non-polar).
Reported association with lung cancer risk in metabolomics studies; supports sensor validation research.
Isomer-free identity essential for reference standard use.
Chiral center vs. achiral
Supporting evidence
(S)-4-methyloctane available; achiral C9 isomers lack stereogenic center.
Enantiopure form required for stereospecific synthesis; racemate cannot substitute.
Documented ee% and optical rotation critical.

Where this compound is the right choice: Low-Temperature Non-Polar Reaction Medium

Directly leveraging its -113.2 °C melting point, 4-methyloctane is a highly effective solvent choice for cryogenic organic synthesis or low-temperature continuous flow chemistry where n-nonane would freeze and block reactor channels [1].

Where this compound is the right choice: Petrochemical & Aviation Fuel Calibration Standard

Utilizing its specific Kovats retention index, this compound is procured as an essential analytical standard to calibrate high-resolution gas chromatography methods for detailed naphtha and reformate composition analysis [2].

Where this compound is the right choice: Surrogate Mixture Formulation for Renewable Fuels

Acting as a representative branched alkane, 4-methyloctane is used to accurately model the density, viscosity, and bulk modulus of complex hydrotreated renewable fuels (HRFs) derived from algae or tallow, where linear alkanes fail to match the acoustic and volumetric properties of the fuel matrix [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GC/GC-MS calibration
Kovats retention index consistency
Isomer-specific peak identity verification
Non-polar solvent formulations
Branching-dependent evaporation profile
Evaporation rate and film formation consistency
Breath VOC biomarker research
Certified analyte identity and purity
Isomer-free reference standard for sensor cross-sensitivity testing
Asymmetric synthesis
Enantiomeric excess and optical rotation
Stereochemical integrity maintenance in synthetic route

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (50%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

2216-34-4

Wikipedia

4-methyloctane

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

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